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molecular formula C12H7BrN4O B8585671 5-(5-bromopyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole

5-(5-bromopyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole

Cat. No. B8585671
M. Wt: 303.11 g/mol
InChI Key: PILRRJHQPBBORG-UHFFFAOYSA-N
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Patent
US08486979B2

Procedure details

The title compound was prepared according to the procedure of Example 1 using N′-hydroxynicotinimidamide (Aldrich) and 5-bromonicotinoyl chloride (Alfa). 1H NMR (300 MHz, DMSO-d6) δ 8.65-8.69 (m, 1 H), 8.45-8.49 (m, 1 H), 8.79 (t, J=1.7 Hz, 1 H), 8.84 (dd, J=1.7, 2.0 Hz, 1 H), 9.07 (d, J=2 Hz, 1 H), 9.28-9.29 (m, 1 H), 9.34 (d, J=1.7 Hz, 1 H) ppm; MS (DCI/NH3) m/z 303 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3]([NH2:10])[C:4]1[CH:9]=[CH:8][CH:7]=[N:6][CH:5]=1.[Br:11][C:12]1[CH:13]=[N:14][CH:15]=[C:16]([CH:20]=1)[C:17](Cl)=O.N>>[Br:11][C:12]1[CH:20]=[C:16]([C:17]2[O:1][N:2]=[C:3]([C:4]3[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=3)[N:10]=2)[CH:15]=[N:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(C1=CN=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)Cl)C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)C1=NC(=NO1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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